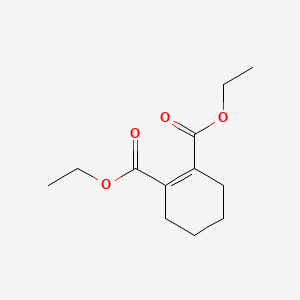
Diethyl cyclohex-1-ene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl cyclohex-1-ene-1,2-dicarboxylate is an organic compound with the molecular formula C₁₂H₁₈O₄. It is a diester derived from cyclohexene and is commonly used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a six-membered cyclohexene ring with two ester groups attached at the 1 and 2 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl cyclohex-1-ene-1,2-dicarboxylate can be synthesized through a Diels-Alder reaction involving 1,3-butadiene and maleic anhydride. The reaction typically involves heating the reactants in the presence of a solvent such as xylene . The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale Diels-Alder reactions under controlled conditions. The reactants are mixed in large reactors, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then separated and purified using industrial-scale distillation and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl cyclohex-1-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl cyclohexane-1,2-dicarboxylate.
Reduction: Reduction reactions can convert the compound into diethyl cyclohexane-1,2-dicarboxylate.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Diethyl cyclohexane-1,2-dicarboxylate.
Reduction: Diethyl cyclohexane-1,2-dicarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl cyclohex-1-ene-1,2-dicarboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of plasticizers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl cyclohex-1-ene-1,2-dicarboxylate involves its interaction with various molecular targets. In chemical reactions, the compound acts as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl cyclohexane-1,2-dicarboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate: Similar ester groups but with different alkyl chains.
Methyl 1-cyclohexene-1-carboxylate: Contains a single ester group and a different alkyl chain.
Uniqueness
Diethyl cyclohex-1-ene-1,2-dicarboxylate is unique due to its cyclohexene ring structure with two ester groups, making it a versatile compound in various chemical reactions and industrial applications. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, adds to its versatility and usefulness in scientific research and industrial processes.
Eigenschaften
IUPAC Name |
diethyl cyclohexene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJPHNDDJUTHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601645 |
Source


|
| Record name | Diethyl cyclohex-1-ene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92687-41-7 |
Source


|
| Record name | Diethyl cyclohex-1-ene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)
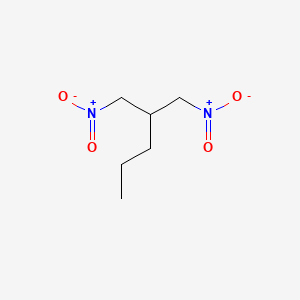
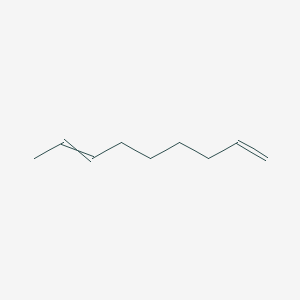

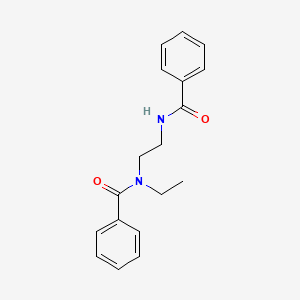


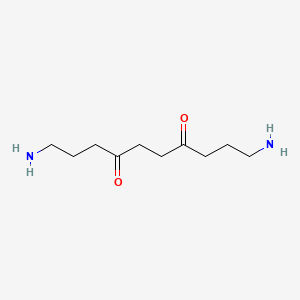
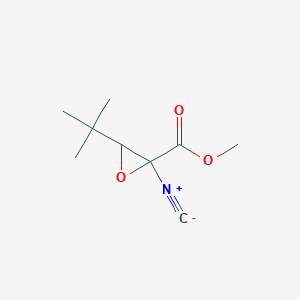
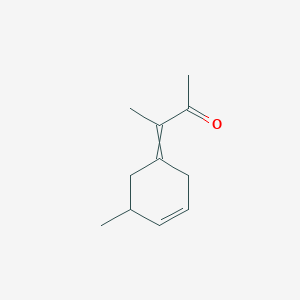

![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)
